1,3-dioctoxypropan-2-yl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioctoxypropan-2-yl 2-ethylhexanoate is an organic compound with the molecular formula C27H50O6. It is a complex ester formed from the reaction of 1,3-dioctoxypropan-2-ol and 2-ethylhexanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dioctoxypropan-2-yl 2-ethylhexanoate can be synthesized through esterification reactions. The primary synthetic route involves the reaction of 1,3-dioctoxypropan-2-ol with 2-ethylhexanoic acid in the presence of a catalyst, typically a strong acid like sulfuric acid or a Lewis acid such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,3-dioctoxypropan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dioctoxypropan-2-yl 2-ethylhexanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants
Mechanism of Action
The mechanism of action of 1,3-dioctoxypropan-2-yl 2-ethylhexanoate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis to release active metabolites, which can then interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2,3-triyl 2-ethylhexanoate: Similar structure but different alkyl chain lengths.
1,3-dioxanes and 1,3-dioxolanes: Similar cyclic structures but different functional groups
Uniqueness
1,3-dioctoxypropan-2-yl 2-ethylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its long alkyl chains provide hydrophobic characteristics, making it suitable for applications in nonpolar environments. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
89389-64-0 |
---|---|
Molecular Formula |
C27H54O4 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
1,3-dioctoxypropan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C27H54O4/c1-5-9-12-14-16-18-21-29-23-26(24-30-22-19-17-15-13-10-6-2)31-27(28)25(8-4)20-11-7-3/h25-26H,5-24H2,1-4H3 |
InChI Key |
GUUHYMZVRKJACV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(COCCCCCCCC)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.